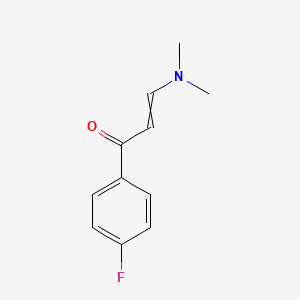

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one: is an organic compound that features a dimethylamino group, a fluorophenyl group, and a propenone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Applications De Recherche Scientifique

Structural Properties

The compound has the molecular formula CHFNO and features a conjugated system that contributes to its reactivity and interaction with biological targets. Its structural characteristics include:

- Molecular Weight : 193.22 g/mol

- Melting Point : Approximately 335 K

- Crystal System : Monoclinic

- Space Group : P21/c

The compound exhibits a dihedral angle of 19.33° between the prop-2-en-1-one group and the phenyl ring, indicating a planar structure conducive to π–π stacking interactions, which are essential for its biological activity .

Medicinal Chemistry

The compound serves as a versatile substrate for synthesizing various heterocyclic compounds and drug intermediates. Its structural features allow it to function as a precursor in the development of:

- Anticancer Agents : Studies have indicated that derivatives of this compound exhibit cytotoxic properties against several cancer cell lines.

- Antimicrobial Compounds : The enaminone framework is known for its ability to interact with biological targets, leading to potential applications in developing new antibiotics.

- Anti-inflammatory Drugs : Research suggests that modifications of this compound can lead to effective anti-inflammatory agents.

Organic Synthesis

In organic chemistry, this compound is utilized for:

- Synthesis of Enaminones : It acts as a building block for synthesizing more complex enaminones, which have diverse applications in pharmaceuticals.

- Michael Additions : The compound can undergo Michael addition reactions, expanding its utility in synthesizing various biologically active molecules.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in drug discovery:

- Anticancer Activity :

- Antimicrobial Properties :

- Inflammatory Response Modulation :

Mécanisme D'action

The mechanism by which (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparaison Avec Des Composés Similaires

- 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one

- 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one

- 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Activité Biologique

(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group and a fluorophenyl moiety, contributing to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 193.2 g/mol. The compound features a prop-2-en-1-one functional group that is crucial for its biological activity. The structure can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the field of cancer treatment. Its mechanisms of action include:

- Antiproliferative Effects : The compound has shown potent antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The IC values for these cell lines range from 30 nM to 240 nM, indicating strong efficacy compared to standard treatments like combretastatin A-4 (CA-4) .

- Mechanism of Action : Studies suggest that the compound inhibits tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis through intrinsic pathways, as evidenced by mitochondrial depolarization and caspase activation .

In Vitro Studies

A detailed investigation into the cytotoxic effects of this compound revealed the following findings:

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| HeLa | 38 | Tubulin inhibition |

| A549 | 43 | Cell cycle arrest |

| HT-29 | 30 | Apoptosis induction |

These results indicate that the compound is significantly more potent than many existing chemotherapeutic agents .

Case Studies

In a specific study involving zebrafish models, this compound demonstrated substantial in vivo anticancer activity. The compound was administered at various concentrations, leading to notable reductions in tumor size and improved survival rates among treated subjects .

Structural Analysis

Crystal structure analysis has shown that the compound forms dimers through π–π stacking interactions and C—H⋯O hydrogen bonds, contributing to its stability and biological activity . The dihedral angle between the prop-2-en-1-one group and the phenyl ring is approximately 19.33°, which may influence its interaction with biological targets.

Propriétés

IUPAC Name |

3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJNUCRUOWBWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.